molecular formula C13H11NOS B14584069 N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine CAS No. 61572-36-9

N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine

Cat. No.: B14584069
CAS No.: 61572-36-9
M. Wt: 229.30 g/mol
InChI Key: WCQBISCKVLIAEF-UHFFFAOYSA-N
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Description

N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine is an organic compound that features a phenyl group, a thiophene ring, and a hydroxylamine moiety

Properties

CAS No.

61572-36-9

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

N-(1-phenyl-3-thiophen-2-ylprop-2-enylidene)hydroxylamine

InChI

InChI=1S/C13H11NOS/c15-14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-16-12/h1-10,15H

InChI Key

WCQBISCKVLIAEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C=CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine typically involves the condensation of 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted phenyl or thiophene derivatives.

Scientific Research Applications

N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural configuration. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine is unique due to its combination of a phenyl group, thiophene ring, and hydroxylamine moiety. This structural arrangement provides distinct chemical reactivity and potential for various applications, setting it apart from other similar compounds.

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